molecular formula C13H15ClF2N4O B1427081 2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one CAS No. 1062246-03-0

2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one

Katalognummer: B1427081
CAS-Nummer: 1062246-03-0
Molekulargewicht: 316.73 g/mol
InChI-Schlüssel: AHJZAWIFZSBGKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one is a heterocyclic compound featuring a pyrimido[4,5-b][1,4]diazepine core with multiple substituents, including chlorine, cyclopentyl, difluoro, and methyl groups. The compound is structurally related to derivatives explored as bromodomain inhibitors (e.g., BRD4 and BRDT targets) and kinase modulators .

Eigenschaften

IUPAC Name

2-chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8H-pyrimido[4,5-b][1,4]diazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2N4O/c1-19-9-6-17-12(14)18-10(9)20(8-4-2-3-5-8)7-13(15,16)11(19)21/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJZAWIFZSBGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C(N=C2N(CC(C1=O)(F)F)C3CCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Identity

  • IUPAC Name : 2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
  • CAS Number : 1062246-01-8
  • Molecular Formula : C12H13ClF2N4O
  • Molecular Weight : 302.71 g/mol

This compound is a member of the pyrimidine and diazepine family, which are known for their diverse biological activities.

The biological activity of 2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one is primarily linked to its interaction with various biological targets. Research indicates that compounds within this chemical class can exhibit significant pharmacological effects including:

  • Antitumor Activity : Some studies have highlighted the potential of pyrimidine derivatives in inhibiting cancer cell proliferation. For example, similar compounds have been shown to affect cell migration and invasion in cancer models .
  • Antimicrobial Properties : The compound's structure suggests potential activity against a range of pathogens. Research on related pyrimidine compounds has demonstrated antimicrobial effects against various bacterial strains .
  • Neuroactive Effects : Given the diazepine component, there may be implications for neuropharmacological activity, potentially affecting neurotransmitter systems. This aligns with findings from other diazepine derivatives that influence GABAergic transmission .

In Vitro Studies

In vitro studies have demonstrated that 2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one can inhibit cellular pathways associated with tumor growth and inflammation. For instance:

  • Cell Proliferation Assays : Research has indicated that this compound can significantly reduce the viability of certain cancer cell lines when tested in controlled laboratory conditions.

In Vivo Studies

Preliminary in vivo studies suggest that this compound may exhibit anti-inflammatory properties and could potentially be developed as a therapeutic agent for conditions characterized by excessive inflammation or tumor growth.

Data Summary Table

PropertyValue
IUPAC Name2-Chloro-9-cyclopentyl...
CAS Number1062246-01-8
Molecular FormulaC12H13ClF2N4O
Molecular Weight302.71 g/mol
Antitumor ActivityYes (in vitro studies)
Antimicrobial PropertiesYes (related compounds)
Neuroactive EffectsPotential (related to diazepines)

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Pyrimidine Analogues in Cancer Therapy : A study demonstrated that pyrimidine derivatives could inhibit the proliferation of A431 vulvar epidermal carcinoma cells through various mechanisms including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity Evaluation : Research on pyrimidine-based compounds has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.
  • Neuropharmacological Implications : Investigations into diazepine derivatives have indicated their potential use in treating anxiety disorders due to their ability to modulate GABA receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and substituents of the target compound with related analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Potential Applications
2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one Pyrimido[4,5-b][1,4]diazepine Cl, cyclopentyl, CF2, CH3 ~452.3 (estimated) Bromodomain inhibition, kinase targets
1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4-dione Pyrimido[4,5-b][1,4]diazepine Ethoxymethyl, CH3, phenyl ~388.4 Antitumor, HIV-1 RT inhibition
4-({9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl}amino)-... Pyrimido[4,5-b][1,4]diazepine Cyclopentyl, CF2, CH3, benzamide-piperidinyl ~610.6 Bromodomain/kinase modulation

Key Observations:

  • Electron-Withdrawing Groups: The target compound’s chlorine and difluoro substituents enhance electrophilicity compared to the ethoxymethyl and phenyl groups in the analog from . This may improve binding to electron-rich enzymatic pockets (e.g., bromodomains) .
  • Hydrogen Bonding: Unlike the ethoxymethyl analog, which forms N–H···O and C–H···O hydrogen bonds in its crystal structure , the target compound’s difluoro groups may reduce hydrogen-bonding capacity but increase metabolic stability.

Q & A

Q. How can researchers optimize the synthesis of 2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one?

  • Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters (e.g., temperature, solvent, catalyst). For heterocyclic systems like this compound, stepwise protocols are critical. For example, analogous patents (e.g., EP 4 374 877 A2) use LCMS and HPLC to monitor intermediates, with retention time (1.57 minutes in SMD-TFA05) and mass spectrometry (m/z 658 [M+H]+) as key validation tools . Design of Experiments (DoE) frameworks, such as fractional factorial designs, can minimize trials while assessing interactions between variables .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodological Answer: Combine orthogonal methods:
  • LCMS/HPLC for retention time and molecular ion confirmation (as in patent data) .
  • NMR (1H, 13C, 19F) to resolve structural ambiguities, particularly for fluorinated and cyclopentyl groups.
  • X-ray crystallography (if crystalline) for absolute configuration determination, as seen in pyridopyrimidine analogs .
    Cross-validate results to address discrepancies (e.g., fluorine chemical shifts vs. computational predictions).

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer: Follow GHS-compliant guidelines for unknown hazards:
  • Use fume hoods, nitrile gloves, and safety goggles .
  • Avoid ignition sources (static electricity, open flames) due to potential combustion byproducts like CO and NOx .
  • Store in sealed containers under inert gas (N2/Ar) in dry, ventilated areas .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for derivatives of this compound?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., IRC analysis) can model transition states and intermediates. Institutions like ICReDD integrate computational predictions with experimental validation to narrow optimal conditions (e.g., solvent polarity effects on fluorinated diazepinones) . Software like Gaussian or ORCA enables virtual screening of substituent effects on reactivity .

Q. How to resolve contradictions between experimental data and theoretical predictions for this compound’s stability?

  • Methodological Answer: Discrepancies often arise from solvent effects or unaccounted intermediates. For example:
  • If experimental degradation rates conflict with computational stability models, re-evaluate solvent interactions using COSMO-RS simulations .
  • Use tandem MS/MS to identify degradation products and refine reaction mechanisms .

Q. What statistical frameworks are suitable for designing experiments to study structure-activity relationships (SAR) of this compound?

  • Methodological Answer: Apply response surface methodology (RSM) or Box-Behnken designs to explore SAR. For heterocyclic systems, factors like substituent electronegativity (e.g., fluorine vs. methyl groups) and steric effects (cyclopentyl vs. linear chains) can be modeled. Polish Journal of Chemical Technology highlights DoE’s utility in minimizing trials while capturing non-linear relationships .

Q. How to assess the compound’s compatibility with catalytic systems under varying reaction conditions?

  • Methodological Answer: Screen catalysts (e.g., Pd, Ru) using high-throughput experimentation (HTE) platforms. Monitor byproducts via inline spectroscopy (e.g., ReactIR). For example, ICReDD’s workflow combines automated parameter screening with machine learning to identify catalyst-substrate synergies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.